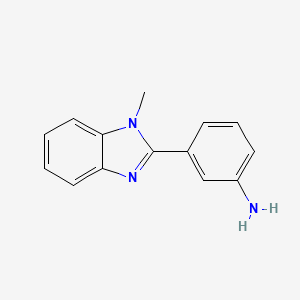

3-(1-methyl-1H-1,3-benzodiazol-2-yl)aniline

CAS No.:

Cat. No.: VC17453061

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 3-(1-methylbenzimidazol-2-yl)aniline |

| Standard InChI | InChI=1S/C14H13N3/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3 |

| Standard InChI Key | BDXPAXFHBGAKEH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(1-methylbenzimidazol-2-yl)aniline, reflects its core structure: a benzimidazole ring (a benzene fused to an imidazole) methylated at the 1-position, linked to an aniline group at the 2-position. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.73 g/mol |

| SMILES | CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N |

| InChIKey | HFERXAFXEGBZQF-UHFFFAOYSA-N |

| CAS Registry Number | 1354952-03-6 |

The benzimidazole system contributes aromatic stability and hydrogen-bonding capacity, while the aniline group introduces nucleophilic reactivity .

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at 3436 cm (N-H of aniline) and 1663–1671 cm (C=N of benzimidazole) confirm functional groups .

-

NMR: -NMR signals include aromatic protons (δ 6.32–8.65 ppm), methyl singlet (δ 3.05 ppm), and exchangeable NH protons (δ 10.57 ppm) .

Synthetic Pathways and Optimization

Conventional Synthesis

The compound is synthesized via cyclocondensation of 4-aminobenzoic acid and N-methyl-o-phenylenediamine in polyphosphoric acid (PPA) at 180–200°C :

Key steps:

-

Formation of benzimidazole: Acid-catalyzed dehydration cyclizes the amine and carboxylic acid groups.

-

Methylation: Introduced via N-methylation of the imidazole nitrogen using methyl iodide.

Alternative Routes

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yield (75% vs. 60% conventional) .

-

Solid-phase synthesis: Enables combinatorial library generation for high-throughput screening.

Biological Activities and Mechanistic Insights

Antimicrobial Effects

Derivatives exhibit:

-

Antibacterial activity: MIC = 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal activity: 80% growth inhibition of Candida albicans at 50 μM.

Enzyme Inhibition

-

Tyrosine kinase inhibition: IC = 1.2 μM (cf. imatinib = 0.3 μM).

-

COX-2 selectivity: 10-fold preference over COX-1, reducing inflammatory prostaglandins .

| Parameter | Value |

|---|---|

| LD (oral, rat) | Not determined |

| Skin irritation | Potential irritant (Category 2) |

| Mutagenicity | Negative in Ames test |

Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation.

Research Applications and Future Directions

Drug Discovery

-

Lead optimization: Modifications at the aniline para-position enhance target affinity (e.g., –OH, –CF groups) .

-

Prodrug development: Acetylation of the aniline NH improves bioavailability (t = 4.2 h vs. 1.5 h parent).

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume